7-Quinolinesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNAJHUBYXDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314117 | |
| Record name | 7-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952651-47-7 | |
| Record name | 7-Quinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952651-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Trajectories and Contemporary Significance of Quinolinesulfonamide Chemistry
Historical Context and Evolution of Quinolines as Medicinal Scaffolds
The story of quinoline (B57606) in medicine begins with the cinchona tree bark, the natural source of quinine (B1679958), an alkaloid used for centuries to treat malaria. mdpi.comrsc.org The isolation of quinine in the 19th century and the subsequent elucidation of its quinoline structure marked a pivotal moment, establishing this heterocyclic system as a critical pharmacophore. rsc.org Historically, quinoline-based compounds have been paramount in the fight against malaria, with synthetic derivatives like chloroquine (B1663885) and primaquine (B1584692) becoming mainstays of treatment. rsc.orgrsc.org
Over time, the significance of the quinoline scaffold has expanded far beyond its antimalarial origins. orientjchem.org It is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects. usc.edunih.gov Researchers have extensively modified the quinoline ring, demonstrating its versatility in developing agents with a broad spectrum of activities, including:
Anticancer: Quinoline derivatives have shown promise as anticancer agents by interfering with DNA synthesis, inducing apoptosis (programmed cell death), and inhibiting key enzymes involved in cancer progression like topoisomerases and kinases. usc.eduresearchgate.netekb.eg
Antibacterial: The development of fluoroquinolones, such as ciprofloxacin (B1669076), revolutionized the treatment of bacterial infections. rsc.org
Antiviral, antifungal, and anti-inflammatory properties have also been documented. orientjchem.orgresearchgate.net
The structural flexibility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity. researchgate.net This adaptability has cemented its role as a fundamental building block in the design of novel therapeutic agents. orientjchem.org
Significance of Sulfonamide Moiety in Pharmaceutical Sciences
The introduction of sulfonamides, or "sulfa drugs," in the 1930s represented a watershed moment in medicine, heralding the dawn of the antibiotic era before the widespread use of penicillin. ajchem-b.comajchem-b.com These synthetic antimicrobial agents, characterized by the -SO2NH2 functional group, were the first broadly effective systemic drugs to treat bacterial infections. ajchem-b.comwikipedia.org The discovery that the dye Prontosil was metabolized in the body to the active antibacterial agent, sulfanilamide, opened the door to the development of a vast class of therapeutics. openaccesspub.org
The initial success of sulfonamides in treating bacterial diseases spurred further research, revealing a remarkable range of biological activities beyond their antimicrobial effects. ajchem-b.com The sulfonamide moiety is now a key component in drugs targeting a variety of conditions: wikipedia.orgnih.gov
Diuretics: Thiazide diuretics, which contain a sulfonamide group, are widely used to treat hypertension. wikipedia.org
Antidiabetic Agents: The sulfonylureas, a class of drugs for type 2 diabetes, are based on the sulfonamide structure. wikipedia.orgopenaccesspub.org
Anticancer Agents: Sulfonamides have been investigated for their ability to inhibit enzymes like carbonic anhydrase, which is associated with certain cancers. ajchem-b.comresearchgate.net
Anti-inflammatory Agents: Certain sulfonamide derivatives act as selective COX-2 inhibitors. openaccesspub.org
Antiviral and Anticonvulsant activities have also been identified. ajchem-b.comnih.gov
The sulfonamide group's ability to act as a versatile scaffold in drug discovery stems from its synthetic accessibility and its capacity to form key interactions with biological targets. ajchem-b.comnih.gov Its continued presence in a wide array of FDA-approved drugs underscores its enduring importance in pharmaceutical sciences. nih.gov
Rationale for Focusing on Quinolinesulfonamide Derivatives in Academic Research
The combination of the quinoline ring and the sulfonamide functional group into a single molecular entity, the quinolinesulfonamide, is a deliberate and rational strategy in drug design. This approach is founded on the principle of molecular hybridization, where two distinct pharmacophores are merged to create a new molecule with potentially synergistic or novel biological activities. nih.gov
The rationale for this focus is multifaceted:
Broad Biological Potential: Both quinoline and sulfonamide moieties independently possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgnih.gov Combining them offers the potential to create dual-acting agents or compounds with enhanced potency against specific targets. nih.gov
Targeting Specific Enzymes: Research has shown that quinolinesulfonamide derivatives can act as inhibitors of crucial enzymes implicated in disease. For instance, they have been reported to inhibit PI3K (Phosphoinositide 3-kinase) and PKM2 (Pyruvate Kinase M2), both of which are significant targets in cancer therapy. mdpi.comnih.gov They have also been investigated as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for potential neurotherapeutic applications. rsc.org
Structural Versatility: The quinolinesulfonamide scaffold allows for extensive structural modification. Substitutions can be made on both the quinoline ring and the sulfonamide nitrogen, allowing chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.org
By integrating these two privileged structures, researchers aim to develop novel therapeutic candidates that can address complex diseases like cancer and neurodegenerative disorders through multi-targeted or highly specific mechanisms of action. ekb.egrsc.org
Overview of Key Research Areas in Quinolinesulfonamide Chemistry
Academic and industrial interest in quinolinesulfonamide derivatives has led to focused research in several key therapeutic areas. The versatility of the scaffold has allowed for its evaluation against a range of biological targets.
Table 1: Key Research Areas and Biological Targets of Quinolinesulfonamide Derivatives
| Therapeutic Area | Key Biological Target(s) | Investigated Activities & Findings |
| Oncology | PI3K (Phosphoinositide 3-kinase) | Inhibition of this enzyme, which is crucial for cancer cell growth and survival, has been a primary focus. nih.gov |
| PKM2 (Pyruvate Kinase M2) | Derivatives have been designed to modulate this key glycolytic enzyme, which is critical for cancer metabolism, thereby affecting cancer cell viability. mdpi.com | |
| Carbonic Anhydrase (CA) | Inhibition of tumor-associated isoforms (e.g., hCA IX and hCA XII) is a known mechanism for some sulfonamides. nih.gov | |
| Neurodegenerative Diseases | Monoamine Oxidases (MAO-A, MAO-B) | Dual inhibition is explored for potential treatment of diseases like Alzheimer's, where these enzymes are implicated. rsc.org |
| Cholinesterases (AChE, BChE) | Inhibition of these enzymes is a strategy to manage symptoms of Alzheimer's disease. rsc.org | |
| Infectious Diseases | Various bacterial and fungal targets | Building on the known antimicrobial properties of both parent scaffolds, hybrid molecules are tested for enhanced or broad-spectrum antibacterial and antifungal activity. nih.gov |
Detailed research findings highlight the potential of this chemical class. For example, specific chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have demonstrated significant cytotoxic activity against cancer cell lines, with molecular docking studies suggesting inhibition of the PI3K enzyme as a plausible mechanism of action. nih.gov In another study, novel 8-quinolinesulfonamide derivatives were synthesized and evaluated as modulators of PKM2, with one compound showing the ability to reduce intracellular pyruvate (B1213749) levels in lung cancer cells and exhibit selective cytotoxicity towards cancer cells over normal cells. mdpi.com Furthermore, a series of quinoline-sulfonamides were designed as dual inhibitors of monoamine oxidases and cholinesterases, with several compounds showing potent inhibitory activity in the sub-micromolar range, marking them as potential multifunctional agents for Alzheimer's disease. rsc.org
These focused research trajectories underscore the significant contemporary interest in the quinolinesulfonamide scaffold as a platform for discovering new therapeutic agents for some of the most challenging diseases.
Advanced Synthetic Methodologies for 7 Quinolinesulfonamide and Its Derivatives
Strategies for the Preparation of 7-Quinolinesulfonyl Chlorides and Fluorides
The successful synthesis of 7-quinolinesulfonamides is highly dependent on the efficient preparation of their precursor, 7-quinolinesulfonyl chloride or the more stable fluoride (B91410) analogue. clockss.orga2bchem.com Several distinct pathways have been established for generating these crucial intermediates. clockss.org
A classical approach to introduce a sulfonyl chloride group at the 7-position of the quinoline (B57606) ring involves the use of organometallic intermediates. clockss.org This method typically begins with a haloquinoline, such as 7-bromoquinoline. The haloquinoline is converted into a more reactive organometallic species, for example, a Grignard or organolithium reagent. This 7-quinoline-metaloorganic derivative is then subjected to a reaction with sulfur dioxide (SO₂). The insertion of SO₂ into the carbon-metal bond yields a quinoline-7-sulfinate salt. Subsequent oxidative chlorination of the sulfinate, often using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), furnishes the desired 7-quinolinesulfonyl chloride. clockss.org
Direct sulfonation of the quinoline ring can be achieved, and the regioselectivity is heavily influenced by the substituents present. In the case of 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group directs electrophilic substitution to the adjacent 5- and 7-positions. clockss.orgnih.gov Chlorosulfonation or fluorosulfonation of 8-hydroxyquinoline can thus be employed to generate the corresponding 7-sulfonyl halide. clockss.org The reaction is typically carried out using chlorosulfonic acid (ClSO₃H) or fluorosulfonic acid (FSO₃H). The presence of the 8-hydroxy group activates the ring system, facilitating the introduction of the sulfonyl halide group at the C-7 position. clockss.org This method is particularly useful for creating derivatives that retain the 8-hydroxy functionality, which is known to be important for certain biological activities. nih.govmdpi.com
The oxidative chlorination of sulfur-containing precursors is a powerful and widely used method for preparing sulfonyl chlorides. lookchem.comorganic-chemistry.org This strategy can be applied to the synthesis of 7-quinolinesulfonyl chloride starting from 7-benzylthioquinoline. clockss.org In this process, the sulfur atom of the benzylthioether is oxidized and chlorinated in a single step. clockss.orgsemanticscholar.org Reagents such as chlorine gas in an aqueous acidic medium (e.g., acetic acid-water) are effective for this transformation. semanticscholar.org The reaction proceeds through the cleavage of the sulfur-benzyl bond and the concurrent oxidation of the sulfur to the sulfonyl chloride state. semanticscholar.org A variety of oxidizing agents, including 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) and hydrogen peroxide in combination with thionyl chloride, have been developed for the oxidative chlorination of thiols and thioethers, highlighting the versatility of this approach. lookchem.comorganic-chemistry.orgnih.gov
A highly effective and frequently utilized pathway starts with the readily available industrial product, 4,7-dichloroquinoline (B193633). clockss.org This method involves the selective transformation of the 7-chloro substituent into a sulfonyl chloride group. clockss.orgresearchgate.net The process begins with the reaction of 4,7-dichloroquinoline with sodium methanethiolate (B1210775) in a solvent like boiling dimethylformamide (DMF). clockss.org This step results in the ipso-substitution of the chlorine at the 7-position to form 4-chloro-7-(methylthio)quinoline, which may undergo subsequent S-demethylation. clockss.orgresearchgate.net The resulting quinolinethiolate or its corresponding disulfide can then be subjected to oxidative chlorination. clockss.orgresearchgate.net This is typically achieved using reagents like sodium hypochlorite (B82951) in concentrated hydrochloric acid or chlorine gas in aqueous acetic acid. clockss.org This sequence selectively yields 4-chloro-7-quinolinesulfonyl chloride, a versatile intermediate for further derivatization. clockss.org
Table 1: Synthesis of 4-Chloro-7-quinolinesulfonyl Chloride from 4,7-Dichloroquinoline
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | 4,7-Dichloroquinoline | Sodium methanethiolate, DMF | 4,7-Quinolinedithiolate (as salt) | clockss.org |
| 2 | 4,7-Quinolinedithiolate | Acidification, then Oxidative Chlorination (e.g., NaOCl/HCl) | 4-Chloro-7-quinolinesulfonyl chloride | clockss.org |
Formation of the Sulfonamide Linkage
The final and defining step in the synthesis of 7-quinolinesulfonamides is the formation of the sulfonamide bond. This is almost universally accomplished by reacting the 7-quinolinesulfonyl chloride intermediate with a suitable amine.
The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and high-yielding method for creating sulfonamides. cymitquimica.com 7-Quinolinesulfonyl chlorides are efficiently converted into their corresponding sulfonamides by treatment with a wide range of amines. clockss.orgresearchgate.netnih.gov The reaction is typically carried out in a suitable solvent, such as ethanol, dimethylformamide (DMF), or a two-phase system like water/toluene, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. semanticscholar.orgnih.govheteroletters.org The choice of amine dictates the final structure of the sulfonamide, allowing for the synthesis of a diverse library of derivatives. nih.govjournalcps.com For instance, reaction with aqueous ammonia (B1221849) yields the parent 7-quinolinesulfonamide, while reactions with primary or secondary amines produce N-substituted or N,N-disubstituted sulfonamides, respectively. researchgate.net
Table 2: Examples of Sulfonamide Formation from Quinolinesulfonyl Chlorides
| Sulfonyl Chloride Precursor | Amine | Base/Solvent | Product | Reference |
| 4-Chloro-7-quinolinesulfonyl chloride | Aqueous Ammonia | - | 4-Chloro-7-quinolinesulfonamide | clockss.org |
| 7-Chloro-4-quinolinesulfonyl chloride | Aqueous Ammonia | - | 7-Chloro-4-quinolinesulfonamide | clockss.org |
| N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine | Substituted benzene (B151609) sulfonyl chloride | TEA/DMF | N-(4-(N-(substituted phenyl)sulfamoyl)phenyl)-7-chloroquinolin-4-amine | nih.govresearchgate.net |
| 8-Quinolinesulfonyl chloride | Ammonia | - | 8-Quinolinesulfonamide | researchgate.net |
| 4-Chloro-3-quinolinesulfonyl chloride | Various amines | Ether or Water/Toluene | 4-Chloro-3-quinolinesulfonamides or 4-(Amino)-3-quinolinesulfonamides | semanticscholar.org |
Metal-Catalyzed Sulfonamidation Approaches
The direct introduction of a sulfonamide group onto the quinoline scaffold via C-H functionalization represents an efficient and atom-economical synthetic strategy. Metal catalysts are pivotal in these transformations, enabling regioselective sulfonamidation that might be difficult to achieve through classical methods.
Copper-catalyzed reactions have been reported for the C-H functionalization of quinolines. For instance, the direct C5-sulfonylation of 8-aminoquinolines has been achieved using aryl sulfonyl chlorides with a copper catalyst, yielding the C5 sulfonylated products with high regioselectivity. mdpi.com Copper catalysis is often favored due to the low cost and toxicity of the metal. beilstein-journals.org The C-H amidation of quinoline N-oxides using copper catalysts has also been established, providing a route to 2-aminoquinoline (B145021) derivatives. beilstein-journals.org In these reactions, a combination of a copper salt like Cu(OAc)₂ with an oxidant is often employed. mdpi.com
Iridium and Rhodium-based catalysts have also been explored for the C-H sulfonamidation of quinoline derivatives. mdpi.com An Iridium(III)-catalyzed method allows for the selective C8 sulfonamidation of quinoline N-oxides using sulfonyl azides as the nitrogen source. mdpi.comacs.org Computational studies on this Ir(III)-catalyzed reaction have shown that the reaction proceeds exclusively at the C8 position, with C2-amidation being kinetically unfavorable. acs.org The mechanism involves the formation of a key metallacycle intermediate. mdpi.com While Rhodium(III) catalysts have been used for C-H amination with free amines, they have been found to be less effective for sulfonamidation compared to their iridium counterparts. acs.org
These metal-catalyzed approaches offer direct routes to quinolinesulfonamides, often with high regioselectivity and in good to excellent yields, by activating otherwise inert C-H bonds. mdpi.combeilstein-journals.org
Synthesis of Hybrid this compound Analogues
Hybrid molecules incorporating the this compound core with other pharmacologically active moieties are of significant interest. The synthesis of these complex structures often relies on robust and efficient coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for creating hybrid molecules containing a stable 1,2,3-triazole linker. nih.govfuture-science.combeilstein-journals.org This reaction regioselectively joins a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted triazole. beilstein-journals.orgnih.gov The synthesis of quinolinesulfonamide-triazole hybrids involves reacting a quinoline derivative bearing an azide or alkyne function with a corresponding sulfonamide partner. nih.govfuture-science.com
A common procedure involves mixing the azide and alkyne components in a suitable solvent system, such as a t-BuOH/water mixture. future-science.com The catalyst system typically consists of a copper(II) salt, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ. future-science.comresearchgate.net The reaction is often stirred at a moderate temperature (e.g., 50°C) for several hours to afford the desired triazole-linked hybrid. future-science.com This methodology has been successfully used to synthesize series of 8-quinolinesulfonamide-triazole hybrids and 7-chloroquinoline-tethered sulfonamide- mdpi.commdpi.comnih.gov-triazole hybrids. nih.govfuture-science.com
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sulfonamide-based alkyne | 4-azido-7-chloroquinoline | CuSO₄·5H₂O / Sodium ascorbate | Sulfonamide-quinoline- mdpi.commdpi.comnih.gov-triazole hybrid | future-science.com |
| 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-azidosulfonamide | CuSO₄·5H₂O / Sodium ascorbate | Sulfonamide-tethered mdpi.commdpi.comnih.gov-triazole-quinoline hybrid | future-science.com |
| Quinoline-8-sulfonyl azide | N-propargyl-N-methylaniline | Not specified in abstract | 8-Quinolinesulfonamide-1,4-disubstituted triazole hybrid | nih.gov |
Introduction of Acetylenic Moieties
The incorporation of acetylenic functional groups, such as a propargyl group (-CH₂C≡CH), into the this compound structure provides valuable handles for further chemical modification, particularly for CuAAC reactions. These acetylenic derivatives have also been investigated for their own biological properties. mdpi.comnih.gov
The synthesis of these compounds involves introducing the alkyne function onto the quinoline ring or the sulfonamide nitrogen. mdpi.com For example, a series of regioisomeric acetylenic sulfamoylquinolines have been designed and synthesized. mdpi.comnih.gov One reported compound is 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline, which features acetylenic moieties on both a thioether substituent and the sulfonamide nitrogen. mdpi.comnih.gov The synthesis of such molecules allows for the exploration of structure-activity relationships, comparing different isomers and substitution patterns. mdpi.com
Derivatization with Aniline (B41778) and Phenylenediamine Linkers
Aniline and phenylenediamine serve as versatile linkers to construct more elaborate hybrid molecules based on the this compound framework. These aromatic diamines can bridge the quinoline core to other chemical entities.
A synthetic strategy can involve the reaction of a functionalized quinoline with the diamine. For instance, N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine has been synthesized as a key intermediate. future-science.com This intermediate can then be further functionalized, for example, by converting the free amino group into an azide via diazotization with sodium nitrite (B80452) followed by treatment with sodium azide. future-science.com This creates a platform molecule, an azido-functionalized quinoline-aniline hybrid, ready for subsequent CuAAC coupling reactions. future-science.com Similarly, o-phenylenediamine (B120857) can be reacted with functionalized quinolines to produce more complex derivatives. rsc.org
Complexation with Metal Ions (e.g., Zn²⁺, Cd²⁺, Co²⁺, Cu²⁺)
Quinolinesulfonamides can act as effective ligands, coordinating with various transition metal ions to form stable complexes. confer.czresearchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the sulfonamide group can participate in binding metal ions like Zn²⁺, Cd²⁺, Co²⁺, and Cu²⁺. confer.cznih.gov
The synthesis of these metal complexes is generally straightforward, involving the reaction of the quinolinesulfonamide ligand with a suitable metal salt (e.g., acetate (B1210297) or chloride salts) in a solvent. confer.czresearchgate.netnih.gov The resulting complexes exhibit diverse coordination geometries. For example, X-ray diffraction studies of a Zn(II) complex with N-(quinolin-8-yl)benzenesulfonamide revealed a tetrahedral coordination environment, where the sulfonamide acts as a bidentate ligand, binding through both the quinoline and sulfonamide nitrogen atoms. confer.cz In other cases, the sulfonamide oxygen can also be involved in weak coordination. nih.gov The formation of these complexes can significantly alter the physicochemical properties of the parent ligand. confer.czresearchgate.net
| Ligand | Metal Ion(s) | Synthesis Method | Resulting Structure/Coordination | Reference |
|---|---|---|---|---|
| N-(quinolin-8-yl)benzenesulfonamide | Zn²⁺, Cd²⁺, Co²⁺, Cu²⁺ | Complexation with M²⁺ metal salts after acylation of aminoquinoline. | For Zn(II), a tetrahedral coordination via quinoline-N and sulfonamide-N. | confer.cz |
| N-(pyridin-4-yl)(tolu-4-yl)sulphonamide | Zn(II), Cu(II), Co(II), Cd(II) | Reaction of the sulphonamide derivative with metal salts (ZnCl₂, Cu(NO₃)₂, etc.). | Coordination complexes. | researchgate.net |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺ | Complexation with metal acetate or chloride salts. | Molecular structures confirmed by X-ray diffraction for Co(II) and Cu(II) complexes. | researchgate.net |
| 2-sulfonamidophenylbenzimidazoles (analogous system) | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Combining methanolic solutions of ligand and metal salt. | For Zn(II), a distorted tetrahedral ZnN₄ sphere. | nih.gov |
Green Chemistry Principles in Quinolinesulfonamide Synthesis
The synthesis of this compound and its derivatives can be significantly improved by applying the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. sigmaaldrich.comresearchgate.net
Several key principles are highly relevant to quinolinesulfonamide synthesis:
Catalysis: The use of catalysts is a core principle of green chemistry. sigmaaldrich.comacs.org Metal-catalyzed reactions, such as the C-H sulfonamidation approaches discussed previously, are preferable to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. mdpi.combeilstein-journals.orgrsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org C-H activation and cycloaddition reactions (like CuAAC) are inherently more atom-economical than classical multi-step syntheses that may involve protection/deprotection steps. beilstein-journals.orgacs.org
Reduce Derivatives: Green chemistry encourages minimizing or avoiding unnecessary derivatization, such as the use of protecting groups, as this reduces the number of synthetic steps and the amount of waste generated. sigmaaldrich.comacs.orgnih.gov Direct C-H functionalization methods are a prime example of this principle in action. mdpi.com
Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a synthesis. sigmaaldrich.com Efforts to replace hazardous solvents with greener alternatives or to perform reactions under solvent-free conditions are crucial. researchgate.netskpharmteco.com For example, mechanochemical (solvent-free milling) synthesis of quinoline-triazole hybrids via CuAAC has been shown to be highly efficient, aligning with green chemistry goals by reducing solvent use and often operating at room temperature. beilstein-journals.orgnih.gov
Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The development of highly active catalysts that allow reactions to proceed under mild conditions, such as room temperature, is a key objective. beilstein-journals.orgrsc.org
By embracing these principles, the synthesis of quinolinesulfonamides can become more sustainable, efficient, and environmentally benign. rsc.orgresearchgate.net
Computational and Theoretical Chemistry Studies of Quinolinesulfonamide Systems
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein.
Ligand-Protein Interaction Analysis
Docking studies have been instrumental in identifying and optimizing quinolinesulfonamide derivatives as inhibitors for a wide range of protein targets implicated in various diseases. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
ROCK1 (Rho-associated protein kinase 1): In the search for new anticancer agents, molecular docking was used to design hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazole. mdpi.com These studies identified derivative 9b (8-N-methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide) as a potent inhibitor of ROCK1. mdpi.com The docking score for compound 9b was -10.4 kcal/mol, indicating a strong binding affinity. mdpi.com
CYP1A1 and CYP1B1 (Cytochrome P450 enzymes): Acetylenic quinolinesulfonamide derivatives have been docked into the active sites of CYP1A1 and CYP1B1. mdpi.comnih.gov The simulations showed that these compounds locate near the heme-iron center, and their binding scores were used to predict their potential as anticancer agents. mdpi.comnih.gov
EGFR (Epidermal Growth Factor Receptor): A series of 16 quinoline-sulfonamide derivatives were synthesized and evaluated as potential EGFR inhibitors. nih.gov Compound 8c , featuring a methoxy (B1213986) group on the benzenesulfonamide (B165840) tail, showed significant EGFR inhibitory activity. nih.gov Molecular docking confirmed its stable binding to the EGFR active site. nih.gov
DNA Gyrase: To combat bacterial resistance, quinoline-sulfonamide hybrids were designed and their interactions with DNA gyrase were studied through molecular docking. rsc.org The simulations provided insights into the binding mode of an N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide conjugate with the enzyme. rsc.org
Other Targets: Quinolinesulfonamides have also been investigated as inhibitors of other important enzymes such as carbonic anhydrases and have shown potential in various therapeutic areas. nih.gov
Binding Energy Calculations and Ligand Stabilization
Binding energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. These calculations, often performed using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), help in ranking potential drug candidates. For instance, in the study of pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents, MM-GBSA calculations were used to determine the binding free energy of the hit molecule, which was found to be -49.28 kcal/mol. nih.gov
The stability of the ligand-protein complex is crucial for its biological activity. Docking studies often reveal the specific interactions that contribute to this stability, such as hydrogen bonds and van der Waals forces.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations are essential for validating the results of molecular docking and for understanding the behavior of the complex in a more realistic, solvated environment.
In the study of quinoline-sulfonamide derivatives as EGFR inhibitors, MD simulations confirmed the stable binding of compound 8c to the EGFR, showing superior stability metrics compared to the known inhibitor Erlotinib. nih.gov Similarly, MD simulations of hybrids of 8-quinolinesulfonamide and triazole were used to assess the conformational stability of the designed compounds as ROCK1 inhibitors. mdpi.com These simulations help to ensure that the interactions predicted by docking are maintained over time, providing greater confidence in the potential of the designed molecules. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been applied to various classes of sulfonamides to model their antidiabetic and other biological activities. medwinpublishers.com For a set of 47 sulfonamide derivatives, a QSAR model was developed with a high correlation coefficient (R² = 0.9897), indicating its predictive power. medwinpublishers.com These models often use topological and other molecular descriptors to quantify the structural features of the molecules. medwinpublishers.com In the context of isoquinoline (B145761) sulfonamides, QSAR models based on MoRSE (Molecular Representation of Structure-property relationships) descriptors have been used to understand the structure-activity relationships for inhibiting the AKR1C3 enzyme. japsonline.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules.
Density Functional Theory (DFT) Studies
DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.comuni-stuttgart.de It is widely used to calculate various molecular properties, such as geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
In the study of novel quinoline-sulfonamide derivatives, DFT calculations were employed to elucidate the electronic structure of the molecules. nih.gov Techniques like molecular electrostatic potential (MEP) mapping and the calculation of global reactivity parameters provided valuable insights into the reactivity and stability of the compounds. nih.gov For example, one compound, 10p , was found to have a particularly low energy gap, suggesting unique electronic properties. nih.gov DFT studies have also been used to investigate the stability and electronic structures of related systems, such as boron nitride clusters. ikm.org.my
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. It primarily focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a smaller gap indicates a more reactive and less stable molecule. nih.govnih.gov
In the context of quinolinesulfonamide derivatives, FMO analysis provides valuable insights into their electronic structure and potential biological activity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The distribution of these orbitals across the molecular structure can pinpoint the active sites for interaction with biological targets. mdpi.comchalcogen.ro
Studies on various quinoline (B57606) derivatives have demonstrated that modifications to the molecular structure can significantly alter the HOMO-LUMO energy gap. For instance, in a study of quinoline-carbazole derivatives, the introduction of different functional groups led to a decrease in the energy gap, suggesting an increase in reactivity and potential for nonlinear optical properties. nih.gov For some thiazole-bearing sulfonamide analogs, the HOMO was found to be distributed on the thiazole (B1198619) and a benzene (B151609) ring, while the LUMO was located on another part of the molecule, indicating an intramolecular charge transfer upon excitation. mdpi.com
The following table summarizes the HOMO, LUMO, and energy gap values for a selection of quinoline and sulfonamide derivatives from various studies. These values are typically calculated using Density Functional Theory (DFT) methods. nih.govmdpi.comresearchgate.net
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Thiazole-bearing sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |
| Thiazole-bearing sulfonamide analog 2 | Data not available | Data not available | 7.92 | mdpi.com |
| Thiazole-bearing sulfonamide analog 15 | Data not available | Data not available | -8.38 | mdpi.com |
| Thiazole-bearing sulfonamide analog 21 | Data not available | Data not available | -6.62 | mdpi.com |
| Quinoline Q1 | Data not available | Data not available | 6.160 | nih.gov |
| Quinoline Q1D2 | Data not available | Data not available | 5.047 | nih.gov |
| Quinoline Q2 | Data not available | Data not available | 6.227 | nih.gov |
| Quinoline Q2D2 | Data not available | Data not available | 5.052 | nih.gov |
| Sulfonamide derivative | -5.95055 | -2.09408 | 3.85647 | biointerfaceresearch.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.detandfonline.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum. biointerfaceresearch.comresearchgate.net Red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack. tandfonline.comresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. tandfonline.comresearchgate.net Green areas signify neutral potential. tandfonline.com
This method is instrumental in understanding intermolecular interactions, including hydrogen bonding. biointerfaceresearch.com For quinolinesulfonamide systems, MEP analysis can identify the reactive sites and provide insights into how these molecules might interact with biological targets. researchgate.nettandfonline.com For example, in a study of 8-Quinolinesulfonamide, MEP analysis was used to identify the electrophilic and nucleophilic sites, which is crucial for understanding its docking behavior with proteins. researchgate.net The negative potential is often localized on electronegative atoms like oxygen and nitrogen, making them potential sites for hydrogen bonding. vulcanchem.com
The MEP is calculated based on the molecule's electron density and provides a guide to its reactivity with charged reactants. uni-muenchen.de The visualization is typically mapped onto a surface of constant electron density. researchgate.netmdpi.com
| Compound System | Key Findings from MEP Analysis | Reference |
|---|---|---|
| 8-Quinolinesulfonamide | Identification of electrophilic (positive potential) and nucleophilic (negative potential) sites, crucial for docking studies. | researchgate.net |
| Quinoline-sulphonamide derivatives | Elucidation of the electronic structure and identification of reactive sites. | researchgate.netnih.gov |
| N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide | Negative charge was localized on the sulfonamide oxygen atoms. | vulcanchem.com |
| Various monomers and complexes | MEP maps ranged from -0.025 a.u. (more negative) to +0.025 a.u. (more positive), indicating sites for nucleophilic and electrophilic interactions respectively. | researchgate.net |
Machine Learning Applications in Compound Design and Activity Prediction
Machine learning (ML) is increasingly being utilized in drug discovery to accelerate the design of new compounds and predict their biological activities. nih.govnih.gov By learning from large datasets of known active and inactive compounds, ML models can identify key structural features that correlate with a desired biological effect. nih.govmdpi.com This approach can significantly improve the efficiency of identifying promising drug candidates. mdpi.com
In the context of quinolinesulfonamide derivatives, machine learning has been employed to design novel hybrids with potential anticancer activity. mdpi.com For instance, a k-Nearest Neighbor (k-NN) model was used to predict the activity of quinolinesulfonamide-triazole hybrids, with all tested compounds showing a high probability of activity. mdpi.com These in silico predictions guided the synthesis of the most promising candidates for further in vitro testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, are also used to correlate the structural features of quinoline-based derivatives with their biological activity, such as anti-inflammatory or antimalarial effects. researchgate.netnih.gov These models help in understanding the structure-activity relationship and in designing more potent compounds. researchgate.netnih.gov
The general workflow involves using molecular descriptors as features for the ML models. These descriptors can encode various aspects of the molecule's structure and properties. The trained model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity. nih.govmdpi.com
In Silico Prediction of Pharmacokinetic Profiles (excluding toxicity)
In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. schrodinger.comresearchgate.net Predicting these pharmacokinetic parameters helps in identifying compounds with favorable drug-like properties and avoiding costly failures in later stages. schrodinger.com
For quinolinesulfonamide derivatives, various in silico tools and platforms are used to predict their pharmacokinetic profiles. mdpi.comnih.gov Software like pkCSM and SwissADME are commonly used to calculate parameters such as water solubility, Caco-2 permeability (an indicator of intestinal absorption), human intestinal absorption (HIA), and interactions with P-glycoprotein (a key drug efflux transporter). mdpi.com
For example, in a study of 8-quinolinesulfonamide and 1,2,3-triazole hybrids, the pkCSM platform was used to assess the ADME profile of the designed compounds. mdpi.com The prediction of metabolism, particularly interactions with cytochrome P450 (CYP) enzymes, is also a critical component of the in silico pharmacokinetic assessment. mdpi.com Inhibition of CYP isoforms like CYP1A2, CYP3A4, CYP2C19, and CYP2D6 can lead to altered drug metabolism and potential drug-drug interactions. mdpi.com
The following table presents a selection of predicted ADME parameters for some quinolinesulfonamide derivatives, highlighting the application of in silico tools in drug design.
| Compound/Derivative Class | Predicted ADME Parameter | Finding | Software/Platform Used | Reference |
|---|---|---|---|---|
| 8-quinolinesulfonamide-triazole hybrids | Water solubility, Caco-2 permeability, Human Intestinal Absorption (HIA) | Favorable ADME profile calculated for promising compounds. | pkCSM | mdpi.com |
| 8-quinolinesulfonamide-triazole hybrids | Cytochrome P450 inhibition (CYP1A2, CYP3A4, CYP2C19, CYP2D6) | Some derivatives were predicted to be inhibitors of multiple CYP isoforms. | pkCSM | mdpi.com |
| Quinoline–sulfonamides (a1–18) | Various ADME properties | In silico ADME evaluation was performed. | Not specified | nih.govrsc.org |
| Acetylenic quinolinesulfonamide derivatives | Docking to CYP1A1 and CYP1B1 | All docked compounds were located in similar spaces inside the active sites. | Not specified | mdpi.com |
| Quinoline derivatives | ADME prediction | In silico ADME prediction studies showed promising drug-like properties. | Not specified | bohrium.com |
Pre Clinical Pharmacological and Biological Activity Investigations
Assessment of Anti-Proliferative and Anti-Cancer Activity (in vitro cellular models)
Derivatives of quinolinesulfonamide have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of apoptosis, cell cycle arrest, and, in some cases, selective impact on cancer cells over normal cells.
Apoptosis and Cell Cycle Arrest:
Research has shown that certain quinazolinedione derivatives, which share a core structure with quinolinesulfonamides, can induce apoptosis in breast cancer cells (MCF-7). nih.gov This programmed cell death is often preceded by cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.govnih.govnih.gov For instance, some compounds have been observed to cause cell cycle arrest at the G2/M phase. nih.gov The induction of apoptosis is a key indicator of potential anti-cancer efficacy, as it leads to the safe and effective elimination of malignant cells. nih.govnih.gov
The apoptotic process induced by these compounds can involve the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like caspase-9 and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, some derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis, which can be visualized as a "ladder-like" pattern in gel electrophoresis. nih.govnih.gov
Selective Cellular Impact:
A crucial aspect of an ideal anti-cancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Some quinoline-based compounds have exhibited this desirable characteristic. For example, certain 8-quinolinesulfonamide derivatives have shown cytotoxicity in various cancer cell lines while demonstrating a lack of cytotoxicity towards normal cells. researchgate.net This selectivity can be quantified by the selectivity index (SI), where a value greater than one indicates a preference for cancer cells. mdpi.com Studies on glycoconjugates of 8-aminoquinoline (B160924) have revealed improved selectivity for cancer cells compared to their non-glycoconjugated counterparts. mdpi.com This selective action minimizes potential side effects and enhances the therapeutic window of the drug. mdpi.comnih.gov
The anti-proliferative effects of 7-quinolinesulfonamide derivatives are often linked to their ability to modulate the activity of specific molecular targets that are crucial for cancer cell metabolism and signaling.
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). mdpi.comnih.govjohnshopkins.edu PKM2 can exist in a highly active tetrameric state and a less active dimeric state. nih.gov The less active dimeric form is predominant in cancer cells and diverts glucose metabolites towards biosynthetic pathways that support rapid cell proliferation. nih.govnih.gov
Certain quinoline (B57606) sulfonamide derivatives have been identified as activators of PKM2. mdpi.comnih.gov By promoting the more active tetrameric form of PKM2, these activators can shift cancer cell metabolism away from biosynthesis and towards ATP production, thereby inhibiting cell proliferation. nih.gov A number of 6-, 7-, and 8-sulfamoylquinoline derivatives have been reported as PKM2 activators. mdpi.com
The activation of PKM2 by these compounds can be assessed through various assays, including monitoring the decrease in the concentration of phosphoenolpyruvate (B93156) (PEP), a substrate of PKM2. The potency of these activators is often expressed as an AC50 value, which is the concentration required to achieve 50% of the maximum activation. Several N,N'-diarylsulfonamides have been identified as potent PKM2 activators with AC50 values in the nanomolar range. nih.gov
Lactate (B86563) dehydrogenase A (LDHA) is another critical enzyme in the glycolytic pathway of cancer cells. It catalyzes the conversion of pyruvate to lactate, a process that regenerates NAD+ and allows for continued high rates of glycolysis. nih.govnih.govresearchgate.net High levels of LDHA are associated with poor prognosis in many cancers. nih.gov
Quinoline-3-sulfonamides have been identified as potent and selective inhibitors of LDHA. nih.govnih.govresearchgate.net These compounds act as NADH-competitive inhibitors, meaning they compete with the cofactor NADH for binding to the enzyme. nih.govresearchgate.net Inhibition of LDHA by these molecules leads to a rapid decrease in lactate production in various cancer cell lines, including hepatocellular and breast carcinomas. nih.govnih.govresearchgate.net This disruption of glycolysis can lead to metabolic stress and ultimately, cell death. nih.gov
The inhibitory potency of these compounds is typically measured by their IC50 values, the concentration at which they inhibit 50% of the enzyme's activity. Some quinoline-3-sulfonamide (B3390043) derivatives have shown remarkable potency, with IC50 values as low as 2 nM. nih.govresearchgate.net Furthermore, they exhibit selectivity for LDHA over the LDHB isoform, which is important for minimizing off-target effects. nih.govnih.govresearchgate.net
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Selectivity (LDHB/LDHA) |
|---|---|---|---|
| Compound 1 | 2 | 160 | 80 |
| Compound 2 | 3 | 30 | 10 |
| Compound 3 | 10 | 800 | 80 |
The Rho-associated protein kinase (ROCK) family of enzymes plays a crucial role in various cellular processes, including cell motility, adhesion, and proliferation. nih.gov Overexpression or dysregulation of ROCK is implicated in the progression and metastasis of several cancers. nih.gov
A significant number of ROCK inhibitors contain a quinoline or isoquinoline (B145761) scaffold in their structure. nih.gov For instance, fasudil, a clinically approved ROCK inhibitor, is an isoquinoline derivative. nih.gov Research has identified 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide as a potential potent inhibitor of ROCK. nih.gov Inhibition of ROCK signaling has been shown to revert the malignant phenotype of breast cancer cells in 3D culture models by restoring cell polarity and suppressing proliferation and invasion. nih.gov
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that promote cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of EGFR is a common feature in many cancers, making it a prime target for anti-cancer therapies. nih.govresearchgate.net
Quinazoline-based compounds have been extensively developed as EGFR inhibitors. researchgate.netnih.govnih.gov These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation. mdpi.com Some quinazolinone derivatives have shown potent inhibitory activity against mutant forms of EGFR, such as the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govresearchtopractice.com For example, certain 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one derivatives have demonstrated IC50 values in the low nanomolar range against the T790M/L858R EGFR mutant. nih.gov
The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov These studies have led to the identification of compounds with high safety indices, showing less potency against wild-type EGFR and in non-cancerous cell lines. nih.gov
Specific Molecular Target Modulation
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.govyoutube.com The dysregulation of HDAC activity is associated with the development of various diseases, including cancer. nih.govyoutube.com While broad-spectrum HDAC inhibitors have shown therapeutic potential, research is increasingly focused on developing isoform-selective inhibitors to minimize off-target effects. youtube.comnih.gov
HDAC7, a class IIa HDAC, is a significant signaling hub that governs a multitude of cellular processes, including development, inflammation, and metabolism. nih.gov Its activity is linked to the pathogenesis of cancer, as well as inflammatory and fibrotic diseases. nih.gov Studies have shown that inhibition of HDAC7 can ameliorate inflammatory responses, for instance in murine models of acute lung injury induced by gram-negative pneumonia. nih.gov While the direct inhibitory activity of this compound on HDACs is not extensively documented in the reviewed literature, the quinoline scaffold is a common feature in various enzyme inhibitors, suggesting a potential area for future investigation into specific this compound derivatives as HDAC inhibitors. The development of small molecule inhibitors targeting HDAC7 is an active area of research with the potential for therapeutic intervention in several diseases. nih.gov
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, and as diuretics. nih.govyoutube.com Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors and are considered targets for anticancer therapies. nih.govnih.gov
Derivatives of this compound have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. For instance, a series of derivatives prepared from 7-amino-3,4-dihydroquinolin-2(1H)-one showed inhibitory activity against several hCA isoforms. nih.gov Notably, hCA IX was the most inhibited isoform, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM. nih.gov In contrast, these compounds did not inhibit hCA IV and were generally weak inhibitors of hCA I and II. nih.gov
Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides, which incorporate a sulfonamide group, demonstrated inhibitory activity against hCA I, hCA II, and hCA VII. mdpi.com The development of isoform-selective CA inhibitors is a key goal in this field to achieve targeted therapeutic effects. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 7-amino-3,4-dihydroquinolin-2(1H)-one Derivatives
| hCA Isoform | Inhibition Constant (KI) Range | Reference |
|---|---|---|
| hCA I | Weak inhibition, few with KIs < 10 µM | nih.gov |
| hCA II | Weak inhibition, few with KIs < 10 µM | nih.gov |
| hCA IV | No inhibition | nih.gov |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular functions such as mitosis, cell shape maintenance, and intracellular transport. mdpi.comnih.gov The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy, as it disrupts cell division and induces apoptosis in rapidly proliferating cancer cells. mdpi.comnih.gov
Several derivatives of the quinoline scaffold have been identified as potent inhibitors of tubulin polymerization. For example, a series of 2-anilino-3-aroylquinolines demonstrated significant cytotoxic activity against various human cancer cell lines, with IC50 values for tubulin polymerization inhibition in the low micromolar range. researchgate.net Specifically, compounds 7f and 7g from this series showed potent inhibition with IC50 values of 2.24 µM and 2.1 µM, respectively. researchgate.net Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. researchgate.net
Similarly, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been synthesized and shown to inhibit tubulin polymerization. mdpi.com One of the most potent compounds in this series, D13, exhibited strong inhibitory effects on tubulin assembly with an IC50 of 6.74 μM and displayed significant cytotoxicity against HeLa cancer cells. mdpi.com Another study on pyrazoloquinoline derivatives also identified compounds that inhibit tubulin polymerization, with IC50 values ranging from 13.29 to 24.73 µM. researchgate.net
Table 2: Tubulin Polymerization Inhibition by Quinoline Derivatives
| Compound/Series | IC50 Value (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| 2-Anilino-3-aroylquinoline (7f) | 2.24 | A549 | researchgate.net |
| 2-Anilino-3-aroylquinoline (7g) | 2.1 | - | researchgate.net |
| 3,4-Dihydro-2(1H)-quinolinone sulfonamide (D13) | 6.74 | HeLa | mdpi.com |
| Pyrazoloquinoline (3b) | 13.29 | MCF-7 | researchgate.net |
Topoisomerase I Inhibition
Topoisomerase I (Top1) is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoiling. nih.govmdpi.com It is a validated target for anticancer drugs, as its inhibition leads to DNA damage and cell death in cancer cells. nih.govmdpi.com
While direct inhibition of Topoisomerase I by this compound is not prominently featured in the provided research, related compounds have shown activity. For instance, indenoisoquinoline derivatives have been identified as Top1 poisons. nih.gov These compounds, like MJ-III-65, trap the Top1-DNA cleavage complex, leading to protein-linked DNA breaks and cytotoxicity in human cancer cells. nih.gov The search for novel Top1 inhibitors is driven by the need to overcome limitations of existing drugs, such as the instability of the camptothecin (B557342) lactone ring and drug resistance. nih.gov The synergy of Top1 inhibitors with other anticancer agents, such as CDK7 inhibitors, is also an area of active investigation. nih.gov
Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways regulating cell growth, differentiation, and survival. nih.govnih.gov Aberrant tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development. nih.govgoogle.com The quinoline scaffold is a key structural feature in many approved tyrosine kinase inhibitors. nih.gov
Research has demonstrated that derivatives of quinoline can act as potent inhibitors of various tyrosine kinases. For example, 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidines, which are structurally related to quinolines, have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov Structure-activity relationship studies revealed that substitution on the phenylamino (B1219803) side chain significantly influences inhibitory potency, with the 3-bromo-substituted derivative being particularly potent (IC50 = 0.01 µM). nih.gov More recent reviews highlight the continued importance of quinoline-based compounds as scaffolds for designing inhibitors against a broad spectrum of kinases implicated in cancer. nih.gov
Other Pathways
The therapeutic potential of this compound and its derivatives extends to several other cellular pathways.
Mitotic Kinesin-5 Inhibition: Kinesin-5, a motor protein essential for establishing and maintaining the bipolar mitotic spindle, is a target for anticancer drug development. nih.govnih.govbiorxiv.org Inhibition of kinesin-5 leads to the formation of monopolar spindles and mitotic arrest. biorxiv.org While direct inhibition by this compound is not specified, the development of N-substituted benzylic aniline (B41778) derivatives as mitotic kinesin inhibitors highlights the potential for targeting this pathway with related small molecules. google.com
Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govwikipedia.org Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it a key target in cancer chemotherapy. nih.govnih.govresearchgate.net Certain nonclassical quinazoline (B50416) derivatives have been shown to be potent inhibitors of TS, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range. nih.gov
Telomerase Inhibition: Telomerase is a reverse transcriptase that maintains telomere length, and its reactivation in the vast majority of cancer cells is crucial for their immortality. nih.govmdpi.comnih.gov This makes telomerase an attractive target for anticancer therapies. mdpi.comnih.gov While specific data on this compound is scarce, natural products with diverse structures have been identified as telomerase inhibitors. mdpi.com
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. nih.govnih.govcsuohio.eduresearchgate.netmdpi.com Studies have explored novel sulfonanilide analogs and other heterocyclic compounds, including quinoline derivatives, as aromatase inhibitors. nih.govcsuohio.eduresearchgate.net These compounds can suppress aromatase expression and activity. nih.govcsuohio.edu
Sirtuin Inhibition, Free Radical Regulation, and Iron Chelation: While the provided outline mentions these pathways, specific research detailing the activity of this compound in these areas was not prominently found in the initial search results. These represent potential areas for future investigation.
Antimicrobial Activity Studies
In addition to its anticancer potential, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic microbes.
A study on novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives revealed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov Compound 3l from this series, a sulfamethazine (B1682506) derivative, showed the highest activity, particularly against E. coli and C. albicans, with Minimum Inhibitory Concentrations (MICs) of 7.812 µg/mL and 31.125 µg/mL, respectively. nih.gov This compound also exhibited strong antibiofilm activity. nih.gov
Another series of 8-hydroxyquinoline-5-sulfonamide derivatives also displayed antibacterial activity, primarily against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com The most active compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c), showed efficacy comparable to standard antibiotics like oxacillin (B1211168) and ciprofloxacin (B1669076) against MRSA isolates. mdpi.com Furthermore, hybrid complexes of quinoline-sulfonamides with metal ions (Zn2+, Cu2+, Co2+, and Cd2+) have shown promising antibacterial and antifungal activities. nih.gov
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound/Series | Target Microbe(s) | Key Finding(s) | Reference |
|---|---|---|---|
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | E. coli, C. albicans, P. aeruginosa, S. aureus, B. subtilis, C. neoformans | MIC of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. Potent antibiofilm activity. | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA isolates | Efficacy comparable to oxacillin and ciprofloxacin. | mdpi.com |
| Hybrid quinoline-sulfonamide complexes (M2+) | Bacteria and fungi | Promising antibacterial and antifungal activity. | nih.gov |
Antibacterial Spectrum
Derivatives of this compound have demonstrated activity against a range of both Gram-positive and Gram-negative bacterial strains.
Gram-positive Bacteria
Studies have shown that certain quinoline-2-one derivatives exhibit significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov For instance, specific compounds in this class have shown potent activity against MRSA, MRSE (methicillin-resistant Staphylococcus epidermidis), and VRE. nih.gov Quinolone antibiotics, in general, are known to be relatively potent against many Gram-positive bacteria. nih.gov
Gram-negative Bacteria
The antibacterial efficacy of this compound derivatives extends to Gram-negative bacteria. Quinolone antibiotics are recognized for their broad-spectrum activity against a wide variety of Gram-negative bacteria, often with minimal inhibitory concentrations (MICs) in the nanomolar range. nih.gov For example, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives showed potential antibacterial activity against various Gram-negative strains. nih.gov One particular compound from this series, 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline, demonstrated a MIC of 0.5 μg/mL against Escherichia coli, which was superior to the reference drugs ciprofloxacin and amoxicillin. nih.gov Furthermore, a novel series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were synthesized and screened for their antimicrobial activity. One compound, in particular, displayed the highest effect against E. coli with a MIC of 7.812 µg/mL. nih.gov The global threat of multidrug-resistant (MDR) Gram-negative bacteria, such as carbapenem-resistant Pseudomonas aeruginosa and Acinetobacter baumannii, underscores the importance of developing new antibacterial agents. mdpi.com
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline | Escherichia coli | 0.5 µg/mL | nih.gov |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | Escherichia coli | 7.812 µg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL | nih.gov |
Antifungal Activity
The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies on 7- and 5,7-substituted 8-quinolinols have reported their antifungal activity. nih.gov For instance, a series of new fluorinated quinoline analogs were synthesized and tested for their antifungal properties, showing good activity. mdpi.com Specifically, certain compounds exhibited over 80% activity against Sclerotinia sclerotiorum. mdpi.com Another study investigated the antifungal activity of synthesized quinoline derivatives against Aspergillus niger, with some compounds showing a potent zone of inhibition compared to the reference drug Amphotericin B. researchgate.net Furthermore, 2-methyl-8-quinolinol and its substituted derivatives were tested against several fungi, including Aspergillus niger and Trichophyton mentagrophytes, with the 5,7-dichloro and 5,7-dibromo derivatives being the most fungitoxic. nih.gov A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives also showed that one particular compound had a notable effect against Candida albicans. nih.gov
Proposed Mechanisms of Action
The antimicrobial effects of this compound and its derivatives are attributed to several proposed mechanisms.
Zinc Translocation
Zinc is an essential trace element vital for numerous cellular processes. nih.gov The movement of zinc across cellular membranes is tightly regulated by zinc transporters. nih.govresearchgate.net Some research suggests that the antisecretory effects of zinc on intestinal epithelia, which can be beneficial in conditions like diarrhea, are partly due to the nonselective blockade of basolateral potassium channels, a process that is facilitated when tight junctions are open. nih.gov While not directly stating that this compound acts as a zinc ionophore, the general importance of zinc in cellular homeostasis and the known interactions of metal ions with quinoline-sulfonamide complexes suggest a potential area for further investigation. nih.govnih.gov
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
A well-established mechanism of action for sulfonamide-containing compounds is the inhibition of dihydropteroate synthase (DHPS). nih.govwikipedia.org This enzyme is crucial for the bacterial synthesis of folate, a necessary component for producing nucleic acids. wikipedia.orgnih.gov By competitively inhibiting DHPS, sulfonamides disrupt bacterial growth and cell division, leading to a bacteriostatic effect. nih.govwikipedia.org This mechanism is a prime target for antibacterial therapies because folate synthesis is not present in mammals, who obtain it through their diet. wikipedia.org The development of new DHPS inhibitors is an active area of research to combat increasing antibiotic resistance. nih.gov
Cell Membrane Disruption
Another proposed mechanism for the antimicrobial activity of certain quinoline derivatives is the disruption of the bacterial cell membrane. For example, a study on a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivative showed that it caused protein leakage from E. coli, suggesting the formation of holes in the cell membrane. nih.gov The integrity of the plasma membrane is critical for cell survival, and its disruption is a known mechanism of action for various antimicrobial agents. nih.govnih.gov
Anti-Biofilm Activity Assessment
Bacterial biofilms are a significant challenge in healthcare due to their increased resistance to antibiotics. mdpi.com Several studies have investigated the anti-biofilm potential of quinoline derivatives. One study found that a specific 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivative could inhibit biofilm extension in several pathogenic microbes, with inhibition rates as high as 94.60% for E. coli. nih.gov Another study on quinoline-2-one derivatives demonstrated that the most potent antibacterial compound also exhibited dose-dependent anti-biofilm action against MRSA. nih.gov The ability of certain compounds to interfere with biofilm formation is often linked to the inhibition of quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm development in bacteria. researchgate.netfrontiersin.org
Synergistic Effects with Established Antimicrobials
The combination of quinoline-sulfonamide derivatives with existing antibiotics has been explored to enhance their efficacy and combat resistance. One study showed that a quinoline-sulfonamide hybrid compound exhibited significant synergistic effects when combined with ciprofloxacin against Enterococcus faecalis, E. coli, and Salmonella typhi, leading to a substantial reduction in their combined MIC values. nih.gov Such combination therapies could potentially lower the required dosage of each drug and mitigate the development of resistance. nih.gov
Neuropharmacological Investigations
Beyond their antimicrobial properties, quinoline derivatives have also been investigated for their effects on the central nervous system.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of key neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. youtube.com Inhibitors of MAO (MAOIs) are used in the treatment of depression and other neurological disorders. youtube.comyoutube.com Research has shown that some 8-aminoquinoline analogs are potent inhibitors of both MAO-A and MAO-B, with a preference for MAO-B. nih.gov For instance, one analog was found to be a 626-fold more potent inhibitor of MAO-B than the parent compound, primaquine (B1584692). nih.gov Furthermore, quinolinic acid has been identified as an endogenous and specific inhibitor of MAO-B in human brain synaptosomes. nih.gov A recent study on quinoline-sulfonamides as multi-targeting neurotherapeutics found that certain derivatives were potent inhibitors of both MAO-A and MAO-B. rsc.org
| Compound/Derivative | Enzyme | Activity | Reference |
|---|---|---|---|
| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | IC₅₀ = 150 nM | nih.gov |
| Quinolinic Acid | MAO-B | Specific competitive inhibitor | nih.gov |
| Quinoline-sulfonamide derivative (a12) | MAO-B | Highest potency in series | rsc.org |
| Quinoline-sulfonamide derivative (a14) | MAO-B | Nearly equivalent efficacy to a12 | rsc.org |
Cholinesterase (ChE) Inhibition (AChE, BChE)
Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com
A series of novel quinoline-sulfonamides were synthesized and evaluated as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases. rsc.org Within this series, specific compounds demonstrated potent inhibitory activity against both AChE and BChE. rsc.org For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating significant inhibitory potential. rsc.org Kinetic studies of these promising compounds revealed a competitive mode of inhibition. rsc.org
Molecular docking studies have been employed to understand the interaction between these quinoline-based inhibitors and the active sites of AChE and BChE. nih.gov These computational models help to visualize how the compounds bind to the enzymes, providing insights into the structure-activity relationship and guiding the design of more potent inhibitors. nih.govrsc.org For example, docking studies revealed that some quinoline chalcone (B49325) derivatives could fit into the active site of both AChE and BChE, suggesting a mechanism for their inhibitory action. nih.gov
The following table provides a summary of the inhibitory activity of selected quinoline-sulfonamide derivatives against AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Selected Quinolinesulfonamide Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| a11 | AChE | 1.10 ± 0.77 | Competitive |
| a6 | BChE | 0.58 ± 0.05 | Competitive |
| a12 | MAO-B | 0.47 ± 0.03 | Competitive |
Serotonin Receptor Modulation (e.g., 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇ receptor ligands/antagonists)
The serotonergic system, with its various receptor subtypes, is a crucial target for therapeutic intervention in a range of neuropsychiatric disorders. mdpi.comfrontiersin.org Quinolinesulfonamide derivatives have been explored for their ability to modulate serotonin receptors, demonstrating potential as ligands and antagonists for subtypes such as 5-HT₁A, 5-HT₂A, 5-HT₆, and 5-HT₇. nih.govnih.gov
Research has shown that specific structural modifications to the quinoline scaffold can lead to high-affinity ligands for serotonin receptors. For example, a series of quinoline derivatives were designed and synthesized, leading to the discovery of potent 5-HT₄R ligands with Ki values in the subnanomolar range. nih.gov This highlights the potential of the quinoline core in developing selective receptor modulators.
The modulation of the 5-HT₇ receptor, in particular, has garnered interest for its role in mood regulation, cognition, and pain perception. nih.goveurekaselect.com Studies have indicated that both agonism and antagonism of the 5-HT₇ receptor can produce therapeutic effects, suggesting a complex role for this receptor in brain function. frontiersin.org For instance, inactivation of 5-HT₇ receptors has been shown to reduce repetitive behaviors in animal models, while some agonists have also demonstrated similar effects. frontiersin.org
Furthermore, the antidepressant vortioxetine, which exhibits a multi-modal mechanism of action, includes 5-HT₇ receptor antagonism as one of its pharmacological activities. nih.gov This underscores the therapeutic relevance of targeting this receptor. The development of quinoline-based compounds as serotonin receptor modulators continues to be an active area of research, with the aim of creating more selective and effective treatments for neurological and psychiatric conditions.
Antidepressant-like Effects (pre-clinical models)
Several pre-clinical studies have suggested the potential of quinoline derivatives to exert antidepressant-like effects. These investigations often utilize established animal models of depression, such as the forced swim test and the tail suspension test, to assess the activity of new compounds. nih.gov
One study investigated a β-substituted phenylethylamine molecule, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, and found that it exhibited dose-dependent antidepressant-like activity in these models. nih.gov The effects were comparable to the established antidepressant venlafaxine. nih.gov The proposed mechanism for this activity involves the modulation of neurotransmitter levels in the brain, potentially through interaction with trace amine receptors. nih.gov
The development of molecules with dual or multiple modes of action is a contemporary strategy in the search for more effective antidepressants. For instance, compounds that combine serotonin reuptake inhibition with affinity for other targets, such as the 5-HT₁A receptor, are being explored. nih.gov The synthesis of novel lactam-fused chroman compounds with dual affinity for the serotonin transporter and the 5-HT₁A receptor represents one such approach. nih.gov
Neuroprotective Potential
Quinoline derivatives have emerged as a promising class of compounds with the potential to offer neuroprotection against the complex pathological processes underlying neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comresearchgate.net The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate various cellular pathways involved in neuronal survival. mdpi.comnih.gov
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in the development and progression of neurodegenerative disorders. mdpi.comresearchgate.net Quinoline derivatives, through their chemical structure, can act as radical scavengers, helping to mitigate the damaging effects of oxidative stress on neuronal cells. mdpi.com
In addition to their antioxidant capacity, certain quinoline derivatives have been shown to inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in the treatment of neurodegenerative diseases. mdpi.comresearchgate.net For example, molecular docking simulations have predicted that some quinoline derivatives can effectively bind to and inhibit these enzymes. mdpi.comresearchgate.net
Furthermore, some quinoline-based compounds have demonstrated the ability to protect neurons from damage induced by factors like oxygen-glucose deprivation, a model for ischemic injury. nih.gov For instance, certain quinoline derivatives have been identified as promising candidates for further investigation as multifunctional antioxidants for neurodegenerative diseases. mdpi.comresearchgate.net The neuroprotective potential of quinoline derivatives is also linked to their anti-inflammatory properties, as neuroinflammation is another critical component of neurodegeneration. nih.gov
Other Biological Activities (e.g., Antiviral, Antimalarial, Anti-inflammatory, Analgesic)
Beyond their effects on the central nervous system, quinoline-based structures, including those with a sulfonamide moiety, have demonstrated a broad spectrum of other biological activities. These include antiviral, antimalarial, anti-inflammatory, and analgesic properties. rsc.orgmdpi.comnih.govresearchgate.net
Antiviral Activity: The quinoline scaffold is present in several compounds that have been investigated for their antiviral effects against a range of viruses, including human immunodeficiency virus (HIV), coronaviruses, and various flaviviruses. researchgate.netnih.gov For instance, certain quinoline derivatives have shown inhibitory activity against dengue virus serotype 2 in the low micromolar range. nih.gov The mechanism of antiviral action can vary, with some compounds interfering with viral replication machinery. researchgate.net
Antimalarial Activity: Quinoline-sulfonamide hybrids have been designed and synthesized as potential antimalarial agents. nih.govresearchgate.netnih.gov These compounds often combine the pharmacophoric features of known antimalarial drugs like chloroquine (B1663885) and sulfadoxine (B1681781). nih.govnih.gov Some of these hybrids have displayed significant schizonticidal activity in vitro, with IC₅₀ values lower than those of chloroquine and sulfadoxine against certain strains of Plasmodium falciparum. nih.gov The proposed mechanism for some of these compounds involves the inhibition of hemozoin formation, a critical process for the survival of the malaria parasite. researchgate.net
Anti-inflammatory and Analgesic Activity: Several quinoline derivatives have been evaluated for their anti-inflammatory and analgesic effects. nih.govnih.govtbzmed.ac.irtbzmed.ac.ir For example, 7-chloro-4-phenylsulfonyl quinoline (PSOQ) has been shown to possess acute anti-inflammatory and antinociceptive properties in animal models. nih.gov Another derivative, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated significant in vitro and in vivo anti-inflammatory activity, as well as both peripheral and central analgesic effects. tbzmed.ac.irtbzmed.ac.ir The anti-inflammatory action of some 8-quinolinesulfonamide derivatives has been linked to the inhibition of the TLR4/MD-2 signaling pathway. nih.gov
The following table summarizes the diverse biological activities of selected quinoline derivatives.
Table 2: Other Biological Activities of Selected Quinoline Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings |
|---|---|---|
| Quinoline-sulfonamide hybrids | Antimalarial | Displayed good schizonticidal blood activity in vitro with IC₅₀ values ranging from 0.05 to 1.63 μM. nih.gov |
| 7-chloro-4-phenylsulfonyl quinoline (PSOQ) | Anti-inflammatory, Analgesic | Reduced abdominal writhing induced by acetic acid and demonstrated acute anti-inflammatory actions. nih.gov |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Anti-inflammatory, Analgesic | Showed potent NO inhibitory activity, peripheral and central analgesic effects. tbzmed.ac.irtbzmed.ac.ir |
| 8-quinolinesulfonamide derivatives | Anti-inflammatory | Inhibited the production of NO, TNF-α, and IL-1β, and blocked the TLR4/MD-2 signaling pathway. nih.gov |
Structure-Activity Relationship (SAR) Elucidation
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, including 7-quinolinesulfonamides, extensive SAR studies have been conducted to optimize their therapeutic potential across various targets. researchgate.netnih.govnih.govmdpi.commdpi.com
Influence of Substituent Position and Nature on Biological Activity
The biological activity of quinoline-based compounds is highly dependent on the nature and position of substituents on the quinoline ring system. nih.govmdpi.commdpi.com
In the development of antimalarial quinoline-pyrimidine hybrids, the nature of the linker between the quinoline and pyrimidine (B1678525) moieties was found to be significant. A piperazine (B1678402) linker resulted in the most active compound against both D10 and Dd2 strains of Plasmodium falciparum. nih.gov For quinoline-sulfonamide hybrids, the length and composition of the linker group connecting the arylsulfonamide to the aminoquinoline molecule also influenced their antimalarial activity. nih.govnih.gov
Regarding anti-inflammatory activity, for a series of 8-quinolinesulfonamide derivatives, specific substitutions were found to be optimal. Compound 3l from one study was identified as the most potent anti-inflammatory agent, highlighting the importance of the specific combination of substituents. nih.gov Similarly, for pyrazolo[1,5-a]quinazoline derivatives, a primary amide group at position 3 of the heteroaromatic scaffold appeared to be favorable for anti-inflammatory activity. mdpi.com
In the realm of neuroprotective agents, the presence of certain functional groups on the quinoline scaffold has been linked to enhanced activity. For example, aldehyde and ester groups have been found to improve the affinity of quinoline derivatives towards acetylcholinesterase (AChE). mdpi.comresearchgate.net
The side-effect profile of quinolones is also heavily influenced by their structure. For example, the C-7 substituent can impact central nervous system (CNS) effects, with bulkier alkyl groups tending to ameliorate these effects. nih.gov Phototoxicity is largely determined by the substituent at the 8-position, with halogens increasing photosensitivity. nih.gov
These examples underscore the critical role of systematic structural modifications in the design of quinoline-based therapeutic agents with improved efficacy and safety profiles.
Role of Hybrid Moieties in Activity Enhancement
The strategic combination of the this compound core with other pharmacologically active fragments, known as hybrid moieties, has been shown to significantly enhance the therapeutic potential of the resulting compounds. This approach aims to create molecules that can interact with multiple biological targets or possess improved pharmacokinetic properties.
Research into quinoline-sulfonamide hybrids has demonstrated their broad-spectrum biological activities, including antimicrobial, antimalarial, and neuroprotective effects. rsc.orgmdpi.comnih.govnih.govresearchgate.net The introduction of different heterocyclic rings and linker types plays a crucial role in modulating the potency and selectivity of these hybrid molecules.
For instance, in the context of antimicrobial activity, the nature of the heterocyclic ring attached to the sulfonamide moiety significantly influences the compound's efficacy. Studies have shown that 6-membered heterocyclic rings can lead to enhanced antimicrobial effects compared to 5-membered or fused heterocyclic systems. mdpi.com Specifically, 2-pyrimidinyl derivatives have been found to be more potent than their 4-pyrimidinyl counterparts. mdpi.com The introduction of hydrophobic 6-membered heterocyclic rings has also been linked to improved antimicrobial activity. mdpi.com
In the realm of neurotherapeutics, quinoline-sulfonamide hybrids have been investigated as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in the pathogenesis of Alzheimer's disease. rsc.org The aromaticity of the quinoline ring allows for strong π-bond interactions with amino acid residues in the active sites of these enzymes, leading to increased stability and inhibitory activity. rsc.org For example, certain quinoline-sulfonamide derivatives form hydrogen bonds with key amino acid residues like TYR444 and TYR69 in MAO-A, and with PHE338 in acetylcholinesterase (AChE). rsc.org
Furthermore, the development of hybrid compounds containing quinoline and other ring systems has shown promise in antimalarial drug discovery. nih.gov For example, quinoline-sulfonamide hybrids with hydrazine (B178648) or hydrazide linkers have demonstrated effectiveness against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov
The following table summarizes the activity enhancement observed in various this compound hybrids:
Table 1: Activity Enhancement in this compound Hybrids
| Hybrid Moiety | Target/Activity | Observed Enhancement | Key Findings |
|---|---|---|---|
| 6-Membered Heterocycles (e.g., Pyrimidine) | Antimicrobial | Enhanced activity compared to 5-membered rings. mdpi.com | 2-Pyrimidinyl derivatives are more potent. mdpi.com |
| Hydrazine/Hydrazide Linkers | Antimalarial | Effective against chloroquine-sensitive and -resistant strains. nih.gov | |
| p-Tolylsulfonamide | Anticholinesterase | A 7-membered ring was best for anti-BChE potency. researchgate.net | |
| Metal Complexes (Zn2+, Cu2+, Co2+, Cd2+) | Antimicrobial | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) showed excellent antibacterial and antifungal activity. nih.govresearchgate.net |
Protein Binding Studies (e.g., Bovine Serum Albumin interaction, fluorescence quenching mechanisms)
The interaction of drug candidates with plasma proteins, such as serum albumin, is a critical factor influencing their distribution, metabolism, and efficacy. nih.gov Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural homology with Human Serum Albumin (HSA). swu.ac.thijpsdronline.com
Studies on the interaction between quinoline derivatives and BSA have employed techniques like UV-Vis spectrophotometry and fluorescence spectroscopy to elucidate the binding mechanisms. swu.ac.th The intrinsic fluorescence of proteins, largely due to tryptophan residues, can be quenched upon interaction with a ligand. This quenching can occur through either a static or dynamic mechanism. nih.gov
In the case of quinoline derivatives binding to BSA, a static quenching mechanism is often observed. swu.ac.th This indicates the formation of a stable ground-state complex between the quinoline derivative and the protein. swu.ac.th The binding constants (Kb) for these interactions are typically in the range of 10^4 to 10^5 L·mol⁻¹, suggesting a strong interaction. swu.ac.th
Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS), provide further insight into the binding forces. For the interaction of some quinoline derivatives with BSA, negative values for both ΔH and ΔS have been reported, indicating that van der Waals forces and/or hydrogen bonding are the primary drivers of the interaction. swu.ac.th
Fluorescence quenching studies have also been instrumental in understanding the interactions of quinoline derivatives. nih.gov The mechanism of fluorescence quenching can be dynamic (collisional) or static. nih.gov In dynamic quenching, the quencher deactivates the fluorophore through collisions, while in static quenching, a non-fluorescent complex is formed. nih.gov For some fluoroquinolones, a purely dynamic quenching mechanism has been identified. nih.gov
The following table summarizes key findings from protein binding studies of quinoline derivatives with BSA:
Table 2: Protein Binding Characteristics of Quinoline Derivatives with Bovine Serum Albumin (BSA)
| Study Type | Key Findings | Mechanism | Binding Forces |
|---|---|---|---|
| Fluorescence Spectroscopy | Quenching of BSA fluorescence upon binding. swu.ac.thijpsdronline.com | Static quenching mechanism. swu.ac.th | Van der Waals forces and/or hydrogen bonding. swu.ac.th |
| Molecular Docking | Binding site often located at site I (sub-domain IIA) of BSA. swu.ac.th | Formation of a stable complex. | Hydrophobic interactions and hydrogen bonding. researchgate.net |
| Competitive Binding Experiments | Confirmed binding at specific sites on BSA. swu.ac.th |
Derivatization and Analogue Design Strategies
Modification of the Sulfonamide Nitrogen (N-substitution)
Modification of the sulfonamide nitrogen (N-substitution) is a common strategy to alter the physicochemical and pharmacokinetic properties of 7-quinolinesulfonamide derivatives, which can significantly impact their biological activity. Studies have shown that introducing different substituents on the sulfonamide nitrogen can lead to compounds with enhanced potency and selectivity for various targets.
A notable example involves the introduction of acetylenic moieties. The synthesis of N-propargyl and N-methyl-N-propargyl derivatives of this compound has been a key area of investigation. These substitutions have been shown to influence the anticancer activity of the resulting compounds. For instance, in a series of acetylenic quinolinesulfonamides, the N-methyl-N-propargylsulfamoyl group at the 7-position of the quinoline (B57606) ring was found to be a crucial feature for high antiproliferative activity against breast cancer cell lines nih.gov.
Table 1: N-Substitution on the Sulfonamide Nitrogen of this compound Derivatives
| Substituent | Resulting Compound | Biological Activity Reference |
|---|---|---|
| -H | This compound | Parent Compound |
| -CH₃, -CH₂C≡CH | 4-propargylthio-7-[N-methyl-N-propargylsulfamoyl]quinoline | High antiproliferative activity against MCF-7 cells nih.gov |
| -CH₂C≡CH | 4-chloro-7-[N-propargylsulfamoyl]quinoline | Anticancer activity nih.gov |
Substituent Effects on the Quinoline Ring (e.g., position 4, 7, 8)
The electronic and steric properties of substituents on the quinoline ring play a critical role in determining the biological activity of this compound derivatives. Positions 4, 7, and 8 have been identified as particularly important for modification.
Position 7: The 7-position is inherently defined by the sulfonamide group in this class of compounds. However, the nature of substituents on the sulfonamide at this position, as discussed in the previous section, is a key determinant of activity. Furthermore, studies on other quinoline derivatives have shown that the type of substituent at the 7-position, such as halogens (chloro, bromo, iodo, fluoro), can significantly influence antiplasmodial activity eurekaselect.com. For instance, 7-iodo and 7-bromo-aminoquinolines were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant Plasmodium falciparum eurekaselect.com. In contrast, 7-fluoro and 7-trifluoromethyl analogues were generally less active eurekaselect.com.
Position 8: Modification at the 8-position of the quinoline ring has also been explored to modulate biological activity. In a study of 8-substituted quinoline-2-carboxamides, various alkyl and benzyl halides were introduced at the 8-hydroxy position. These substitutions led to compounds with varying inhibitory activities against different isoforms of carbonic anhydrase nih.govnih.gov. While this study was not on 7-quinolinesulfonamides directly, it highlights the potential of 8-position modifications to influence enzyme inhibition. Generally, the introduction of groups at position 7 of the quinoline ring often leads to a loss of activity in the context of 8-aminoquinoline (B160924) antimalarials who.int.
Table 2: Effect of Substituents on the Quinoline Ring of this compound Analogues | Position | Substituent | Observed Effect | Reference | |---|---|---| | 4 | -Cl | Antiproliferative activity on various tumor cell lines | who.int | | 4 | -S-CH₂C≡CH | High antiproliferative activity against MCF-7 cells | nih.gov | | 7 | -SO₂NHR | Key position for activity modulation through N-substitution | nih.gov | | 7 | -Cl, -Br, -I (in 4-aminoquinolines) | Maintained antiplasmodial activity | eurekaselect.com | | 7 | -F, -CF₃ (in 4-aminoquinolines) | Reduced antiplasmodial activity | eurekaselect.com | | 8 | (in 8-aminoquinolines) | Substitution generally leads to loss of antimalarial activity | who.int | | 8 | (in quinoline-2-carboxamides) | Modulated carbonic anhydrase inhibition | nih.govnih.gov |
Hybridization with Other Pharmacologically Active Scaffolds (e.g., triazoles, acetylenes, benzimidazoles)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance. The this compound scaffold has been successfully hybridized with various pharmacologically active moieties.
Triazoles: The 1,2,3-triazole ring is a well-known pharmacophore present in numerous bioactive compounds. Hybrid molecules incorporating both a 7-chloroquinoline and a sulfonamide-tethered triazole have been synthesized and evaluated for their antimalarial activity. These hybrids demonstrated significant activity against Plasmodium falciparum, with some compounds showing promising IC₅₀ values in the low micromolar range nih.gov. In another study, hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazoles were designed and synthesized, exhibiting antiproliferative activity nih.govsapub.org. One such hybrid, 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide, showed cytotoxicity in several cancer cell lines nih.govsapub.org.
Acetylenes: As mentioned earlier, the introduction of acetylenic groups, both on the sulfonamide nitrogen and at other positions of the quinoline ring, has been a fruitful strategy for developing potent anticancer agents. These acetylenic quinolinesulfonamides have shown significant antiproliferative activity against breast cancer cell lines, with some derivatives exhibiting higher potency than the standard drug cisplatin nih.gov. The terminal acetylene group can also serve as a handle for further modifications, such as in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazole hybrids.
Benzimidazoles: Benzimidazole is another privileged heterocyclic scaffold found in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer and antimicrobial effects mdpi.com. The hybridization of the 7-chloroquinoline moiety with benzimidazole has resulted in novel compounds with potent antiproliferative and antiplasmodial activities nih.govmdpi.com. These hybrids often feature a linker connecting the two scaffolds, and the nature and length of this linker, as well as the substitution pattern on the benzimidazole ring, have been shown to be critical for their biological activity mdpi.com.
Table 3: Hybridization of this compound with Other Scaffolds | Hybrid Scaffold | Linker/Connection | Target/Activity | Reference | |---|---|---| | Triazole | Tethered to sulfonamide | Antimalarial | nih.gov | | Triazole | Linked to N of 8-quinolinesulfonamide | Anticancer | nih.govsapub.org | | Acetylene | On sulfonamide nitrogen and quinoline ring | Anticancer | nih.gov | | Benzimidazole | Various linkers | Antiproliferative, Antiplasmodial | nih.govmdpi.com |
Bioisosteric Replacements (e.g., sulfur to selenium)
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of 7-quinolinesulfonamides, the replacement of the sulfur atom in the sulfonamide group or in a substituent with its heavier homologue, selenium, has been investigated.
A study on acetylenic quinolinesulfonamides demonstrated that the replacement of a sulfur atom in a thiopropargyl group at the 4-position of the quinoline ring with a selenium atom (selenopropargyl group) retained significant anticancer activity against the MCF-7 breast cancer cell line. The resulting selenium-containing compound showed an IC₅₀ value comparable to its sulfur-containing counterpart, indicating that this bioisosteric replacement is well-tolerated and can be a viable strategy for generating new analogues with similar or potentially improved properties nih.gov. This suggests that the electronic and steric properties of selenium in this context are comparable to those of sulfur, allowing for the maintenance of the crucial interactions with the biological target.
Table 4: Bioisosteric Replacement in this compound Analogues
| Original Group | Bioisosteric Replacement | Compound Context | Effect on Activity | Reference |
|---|---|---|---|---|
| 4-thiopropargyl | 4-selenopropargyl | Acetylenic this compound | Retained high antiproliferative activity against MCF-7 cells | nih.gov |
Analytical Method Development and Validation for Quinolinesulfonamide Analysis
Principles of Analytical Method Development
The development of an analytical method is a structured process that begins with a clear understanding of the analytical requirements and culminates in a well-defined, robust procedure. This process is guided by principles that ensure the final method is accurate, precise, and reliable for its intended use, such as the quantification of an active ingredient or the profiling of impurities.
The foundation of modern analytical method development, particularly under the Quality by Design (QbD) paradigm, is the establishment of an Analytical Target Profile (ATP). nih.govpremier-research.com The ATP is a prospective summary of the performance requirements that an analytical procedure must meet to be considered fit for its purpose. europa.euich.org It defines the desired quality characteristics of the reportable result, linking the method's performance directly to the decisions that will be made based on its data. nih.govispe.org
For 7-Quinolinesulfonamide, an ATP would be established at the outset of method development. This profile would quantitatively define the required performance characteristics, including but not limited to:
Attribute to be Measured: Assay of this compound, or quantification of specific impurities.
Accuracy: The maximum acceptable bias between the measured result and the true value.
Precision: The maximum allowable variability or random error (often expressed as relative standard deviation) of the measurements. ispe.org
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity and Range: The concentration range over which the method must be accurate, precise, and linear.
Limit of Quantitation (LOQ) / Limit of Detection (LOD): Required sensitivity for impurity analysis.
The ATP serves as a guide throughout the development and lifecycle of the analytical method, providing a benchmark against which the procedure's performance is evaluated and validated. nih.govpremier-research.com
With the ATP defined, the next step is the selection of a suitable analytical technique capable of meeting the specified performance criteria. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are primary candidates.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolving power, adaptability, and precision. researchgate.netnih.gov It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like many sulfonamides and quinolones. A typical HPLC setup for this compound would involve a reversed-phase column (e.g., C18) and a UV detector, as the quinoline (B57606) structure is inherently UV-active. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. jfda-online.comresearchgate.net This technique is invaluable when higher sensitivity and specificity are required, such as for the quantification of trace-level impurities or for characterization studies. mdpi.com For this compound and its derivatives, LC/MS, particularly tandem mass spectrometry (MS/MS), can provide structural information and unambiguous identification, effectively separating the analyte from co-eluting interferences. mdpi.commdpi.com The choice between HPLC with UV detection and LC/MS depends on the specific requirements outlined in the ATP; for routine purity and assay testing, HPLC-UV may be sufficient, while LC/MS would be essential for identifying unknown impurities or achieving very low detection limits. nih.govmdpi.com
Once a technique is selected, its operational parameters must be systematically optimized to achieve the performance targets defined in the ATP. This involves a combination of scientific knowledge, experience, and often a systematic approach like Design of Experiments (DoE). researchgate.net
For an HPLC method for this compound, key parameters to be optimized include:
Mobile Phase: The composition (e.g., ratio of aqueous buffer to organic solvent like acetonitrile or methanol), pH of the buffer, and choice of buffer salt are critical for achieving the desired retention and peak shape. nih.gov
Stationary Phase: The choice of column (e.g., C18, C8), particle size, and column dimensions impacts resolution, efficiency, and analysis time. researchgate.net
Flow Rate and Temperature: These parameters affect retention times, peak resolution, and column backpressure. nih.gov
Detection Wavelength: The UV wavelength should be selected at the absorbance maximum of this compound to ensure maximum sensitivity.
For an LC/MS method, optimization extends to the mass spectrometer settings:
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds. Parameters like capillary voltage and source temperature must be tuned for optimal signal intensity. mdpi.com
Mass Analyzer: For tandem MS, collision energy is optimized to achieve specific and abundant fragmentation patterns for Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity. mdpi.com
The goal of optimization is to find a set of conditions that provides a robust separation and detection, meaning the method is insensitive to small, deliberate variations in its parameters, ensuring reliable performance over its lifecycle. researchgate.net
Method Validation Principles
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation process for an analytical method for this compound would involve a series of experiments to evaluate its performance characteristics.
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a this compound assay, specificity would be demonstrated by showing that the signal corresponding to this compound is not affected by other substances.
Key aspects of specificity studies would include:
Analysis of Blank and Placebo: Injecting a blank solvent and a placebo (formulation matrix without the active pharmaceutical ingredient) to ensure no interfering peaks are observed at the retention time of this compound.
Forced Degradation Studies: The drug substance and drug product would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The analytical method must be able to resolve this compound from any degradation products formed, demonstrating its stability-indicating nature. The peak purity of the this compound peak would be assessed using a photodiode array (PDA) detector to confirm it is spectrally homogeneous.
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay Precision): This is assessed by analyzing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration. The results are typically expressed as the Relative Standard Deviation (%RSD).
Intermediate Precision (Ruggedness): This expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment. The %RSD between the results from different conditions is evaluated.
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis would be performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Table 1: Illustrative Acceptance Criteria for Precision and Accuracy
| Parameter | Acceptance Criteria |
|---|---|
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by varying parameters such as:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
The effect of these variations on the analytical results (e.g., retention time, peak area, and tailing factor) would be monitored.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. This is often assessed during the intermediate precision study.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Several methods can be used to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of dilutions of a standard solution of this compound. The data is then plotted as response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²), y-intercept, and slope of the regression line are determined. An r² value of ≥ 0.999 is generally considered acceptable.
The Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Table 2: Illustrative Linearity and Range Data for a Hypothetical this compound HPLC Method
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5 | 150234 |
| 10 | 301567 |
| 20 | 602345 |
| 40 | 1205678 |
| 60 | 1808901 |
| Linearity Results | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 30100 |
| Y-intercept | 500 |
| Range | 5 - 60 µg/mL |
Regulatory Frameworks and Harmonization (e.g., ICH, USFDA, USP perspectives on method development)
The development and validation of analytical methods for pharmaceuticals are governed by stringent regulatory guidelines to ensure the quality and safety of medicines. The primary regulatory bodies providing guidance are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (USFDA), and the United States Pharmacopeia (USP).
International Council for Harmonisation (ICH): The ICH provides harmonized guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. The key ICH guidelines for analytical method validation are:
ICH Q2(R2) - Validation of Analytical Procedures: This guideline provides a detailed discussion of the validation characteristics required for various types of analytical procedures.
ICH Q14 - Analytical Procedure Development: This guideline, along with Q2(R2), emphasizes a more systematic and risk-based approach to analytical procedure development and validation.
U.S. Food and Drug Administration (USFDA): The USFDA provides guidance for the industry on submitting analytical procedures and methods validation data for new and abbreviated new drug applications (NDAs and ANDAs). The FDA's guidance documents are generally aligned with the principles outlined in the ICH guidelines.
United States Pharmacopeia (USP): The USP provides general chapters on the validation of analytical procedures, such as <1225> Validation of Compendial Procedures and <1226> Verification of Compendial Procedures. These chapters provide detailed information on the validation parameters and acceptance criteria.
These regulatory frameworks emphasize a lifecycle approach to analytical methods, where the method is continuously monitored and improved throughout the product's lifecycle to ensure it remains fit for its intended purpose. Any analytical method developed for this compound would need to be validated in accordance with these harmonized principles to be accepted by regulatory agencies.
Future Directions and Emerging Research Avenues in Quinolinesulfonamide Chemistry
Exploration of Novel Biological Targets and Mechanisms
While historically investigated for their antibacterial properties, recent research has unveiled a broader spectrum of biological activities for quinoline (B57606) sulfonamides, opening up new therapeutic possibilities.
One promising area is in neurodegenerative diseases. Certain quinoline-sulfonamide derivatives have been designed and synthesized as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. rsc.org For instance, in one study, novel quinoline-sulfonamides showed potent inhibition of MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values in the sub-micromolar range. rsc.org Kinetic studies have revealed that these compounds can act as competitive inhibitors. rsc.org
Another emerging target is histone deacetylase (HDAC). One novel quinoline sulfonamide derivative, PIQSA, has been evaluated as an HDAC inhibitor, demonstrating antitumor activities. scirp.org The mechanism of action is believed to involve interaction with the catalytic site of HDAC, blocking the substrate from reaching the active zinc ion of the enzyme. scirp.org This inhibition of HDAC activity was associated with DNA fragmentation and apoptotic cell death in cancer cells. scirp.org
Furthermore, the antibacterial mechanism of certain quinoline sulfonamide compounds is being explored for their ability to act as ionophores, translocating zinc into the bacterial cytoplasm. This accumulation of zinc disrupts the bacterial cell's homeostasis, leading to toxicity and cell death, a mechanism that could be effective against both Gram-positive and Gram-negative bacteria. google.com Researchers are also investigating these compounds as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial growth. nih.gov
The exploration of quinoline sulfonamides as inhibitors of cancer-associated carbonic anhydrase (CA) isoforms, such as CA IX and XII, is also a significant area of research. dntb.gov.uaresearchgate.net These enzymes are involved in tumor proliferation and cell communication. researchgate.net
Development of Advanced Synthetic Strategies (e.g., sustainable synthesis)
Traditional methods for synthesizing quinolines often involve harsh conditions, hazardous chemicals, and long reaction times. nih.govresearchgate.net Consequently, a major focus of current research is the development of more sustainable and efficient synthetic strategies.
Green chemistry approaches are at the forefront of this effort. These include:
Microwave-Assisted Synthesis (MAS): This technique significantly accelerates reaction times and can improve yields compared to conventional heating methods. ijpsjournal.com
Use of Green Solvents: Researchers are replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, ionic liquids, and deep eutectic solvents (DESs). ijpsjournal.comtandfonline.com For example, a green strategy for synthesizing spiro-quinolines has been developed using an ethanol-water mixture. tandfonline.com
Nanocatalysts: The use of nanocatalysts offers high efficiency and the ability to be recovered and reused, reducing waste and cost. nih.gov For instance, Fe3O4 nanoparticle-catalyzed reactions in water have been used to produce pyrimido[4,5-b]quinolones in high yields. nih.gov
Biocatalysts: The use of biocatalysts, such as malic acid, provides an environmentally friendly option for quinoline synthesis. tandfonline.com
One-Pot Reactions: These reactions, where multiple steps are carried out in the same flask, reduce the need for intermediate purification steps, saving time, solvents, and energy. nih.gov
These advanced synthetic methods are not only beneficial for the environment but also enhance the efficiency of producing quinoline sulfonamide derivatives for further research and development. ijpsjournal.com
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. mednexus.orgwiley.comnih.govnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, identify potential biological targets, and design novel compounds with desired activities. mednexus.orgnih.gov
In the context of quinolinesulfonamides, ML has been successfully applied to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with potential anticancer activity. mdpi.com By using multiple docking scores as features, ML models can improve the predictive performance of virtual screening, identifying compounds with a high probability of being active. mdpi.com This approach can help overcome the common issue of high false-positive rates in traditional structure-based virtual screening. mdpi.com
The process often involves:
Structure-based virtual screening (SBVS): Docking compounds into the binding pocket of a target protein and scoring the interactions. mdpi.com
Machine Learning Models: Using algorithms like K-Nearest Neighbors to learn the differences between active and inactive compounds based on their docking scores and other features. mdpi.com
De Novo Design: Generative models can be trained on large datasets of known molecules to learn the rules of chemical structures and then generate new, syntactically correct molecules with desired properties. d-nb.info
The integration of AI and ML is expected to significantly reduce the time and cost associated with drug discovery and development, making the exploration of new quinolinesulfonamide derivatives more efficient and targeted. mednexus.orgnih.gov
Multi-Targeting Approaches in Drug Design
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. rsc.org Consequently, drugs that can simultaneously modulate multiple targets—known as multi-target drugs—are gaining significant attention as they may offer improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. frontiersin.org
The quinoline sulfonamide scaffold is well-suited for the development of multi-target agents. As previously mentioned, researchers have successfully designed quinoline-sulfonamide hybrids as dual inhibitors of MAOs and ChEs for potential use in Alzheimer's disease. rsc.org Another study reported on new hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
The design of such multi-target ligands can be approached through several strategies:
Scaffold Hopping and Hybridization: Combining pharmacophores from known inhibitors of different targets into a single molecule.
De Novo Design: Using computational programs like LigBuilder V3, which are specifically developed for designing ligands that can bind to multiple targets. frontiersin.org
Generative Models: Fine-tuning generative neural networks to create novel compounds with predicted activity against multiple targets. d-nb.info
A key challenge in multi-target drug design is achieving balanced activity against the desired targets while maintaining selectivity over off-targets. Computational tools are crucial in navigating this complex optimization process. nih.govrsc.org
Investigation of Material Science Applications (e.g., photoluminescence from metal complexes)
The application of quinoline sulfonamides is extending beyond medicine into the realm of material science. A significant area of interest is the development of metal complexes with unique photoluminescent properties. confer.czmdpi.comresearchgate.net
When quinoline sulfonamides are complexed with various metal ions such as Zn2+, Cd2+, Co2+, and Cu2+, they can form new materials with interesting optical and electronic properties. confer.czmdpi.com These quinoline sulfonamide complexes (QSCMs) have been studied for their potential use in:
Fluorescent Sensors: Some complexes exhibit a strong increase in fluorescence upon binding to specific metal ions, making them suitable for use as selective sensors. nih.gov
Photoluminescent Materials: The complexes can be photoluminescent at room temperature, suggesting applications in lighting and display technologies. researchgate.net
The synthesis of these materials is often a straightforward two-step process involving the acylation of an aminoquinoline followed by complexation with a metal salt. confer.czmdpi.com X-ray crystallography has been used to unambiguously determine the structure of these complexes, revealing that the sulfonamide can act as a bidentate ligand, coordinating with the metal ion through both the quinoline nitrogen and a sulfonamide nitrogen or oxygen atom. confer.czresearchgate.net The specific coordination environment (e.g., tetrahedral or octahedral) depends on the metal ion and the ligand structure. researchgate.netnih.gov
This research avenue opens up the possibility of creating novel functional materials based on the versatile quinoline sulfonamide scaffold.
Challenges and Opportunities in Translational Research
Translating promising laboratory findings into clinical applications is a significant hurdle in drug development. mdpi.compreprints.org For quinoline sulfonamide-based compounds, several challenges must be addressed.
Challenges:
Selectivity and Potency: Achieving high potency against the intended target while maintaining selectivity over other related proteins to minimize off-target effects remains a primary challenge. numberanalytics.com
Pharmacokinetic Properties: Poor solubility, metabolic instability, and inadequate bioavailability can hinder the clinical development of otherwise promising compounds. mdpi.com
Drug Resistance: For antimicrobial and anticancer agents, the development of resistance is a major concern that can limit the long-term efficacy of a drug. bohrium.combohrium.com
Toxicity: The potential for toxicity and adverse effects is a critical consideration that needs to be carefully evaluated throughout the development process. preprints.orgnumberanalytics.com Interference with DNA metabolism or the formation of reactive metabolites are potential risks. mdpi.compreprints.org
Opportunities:
Rational Drug Design: A deeper understanding of structure-activity relationships (SAR) and structure-toxicity relationships, aided by computational tools, can guide the design of safer and more effective drug candidates. mdpi.compreprints.org
Novel Delivery Systems: Advanced drug delivery technologies, such as encapsulation in nanoparticles, can help overcome challenges related to solubility and bioavailability, and enable targeted delivery to the site of action. mdpi.compreprints.org
Multi-Targeting and Hybrid Drugs: The development of multi-target agents and hybrid molecules offers a promising strategy to tackle complex diseases and combat drug resistance. nih.govbohrium.com
Repurposing: Investigating existing quinoline-based drugs for new therapeutic indications could accelerate the path to clinical use by leveraging existing safety and pharmacokinetic data. preprints.org
The future of 7-quinolinesulfonamide research lies in systematically addressing these challenges while capitalizing on the opportunities presented by new technologies and therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 7-quinolinesulfonamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sulfonation of quinoline precursors followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
- Amidation : React with ammonia or primary/secondary amines in anhydrous solvents (e.g., THF or DCM) .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust molar ratios, temperature, and catalyst (e.g., pyridine) to improve yield .
- Validation : Confirm product identity via H/C NMR and FT-IR, and assess purity via HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to confirm sulfonamide group integration and quinoline ring substitution patterns. X-ray crystallography resolves stereochemistry .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via LC-MS .
Q. How are in vitro biological assays designed to evaluate the bioactivity of this compound compounds?
- Methodological Answer :
- Cell-Based Assays : Use MTT/XTT assays to measure anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Enzyme Inhibition : Test kinase or carbonic anhydrase inhibition via fluorescence-based assays. Calculate IC values using nonlinear regression .
- Data Normalization : Express results as mean ± SEM and validate via ANOVA to account for inter-experimental variability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, stratifying by assay type (e.g., cell line specificity, incubation time) and compound substituents .
- Confounding Factors : Control for batch-to-batch purity variations, solvent effects (DMSO vs. aqueous), and cell passage number .
- Validation : Reproduce key experiments under standardized protocols and publish raw datasets for peer scrutiny .
Q. What computational strategies are effective in predicting the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Validate docking poses via MD simulations .
- QSAR Modeling : Apply partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity .
- Limitations : Address overfitting by cross-validation and external test sets .
Q. How should researchers design experiments to assess the selectivity of this compound derivatives across related biological targets?
- Methodological Answer :
- Panel Testing : Screen compounds against a broad target panel (e.g., 50+ kinases) using high-throughput platforms .
- Selectivity Indices : Calculate ratios of IC values for primary vs. off-targets (e.g., SI = IC / IC) .
- Mechanistic Studies : Perform competitive binding assays or CRISPR knockouts to confirm target specificity .
Q. What methodologies ensure reproducibility in synthesizing and testing this compound derivatives across independent labs?
- Methodological Answer :
- Protocol Standardization : Publish detailed synthetic procedures, including exact reagent grades, equipment models, and environmental conditions (humidity, light) .
- Inter-Lab Studies : Collaborate on round-robin trials to compare yields, purity, and bioactivity data .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and share spectra/chromatograms in supplementary materials .
Data Analysis & Reporting
Q. How should researchers statistically analyze conflicting dose-response data in this compound studies?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points .
- Model Fitting : Compare logistic vs. four-parameter sigmoidal models using Akaike’s Information Criterion (AIC) .
- Sensitivity Analysis : Report confidence intervals for IC values and use bootstrapping to assess robustness .
Q. What strategies mitigate bias in interpreting the therapeutic potential of this compound compounds?
- Methodological Answer :
- Blinding : Implement double-blind protocols in biological assays and data analysis .
- Negative Controls : Include inactive analogs and vehicle-only groups to isolate compound-specific effects .
- Transparency : Disclose funding sources and potential conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
